Salicylamide glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

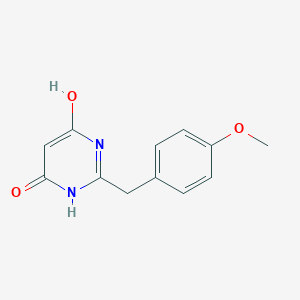

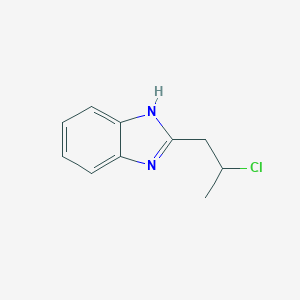

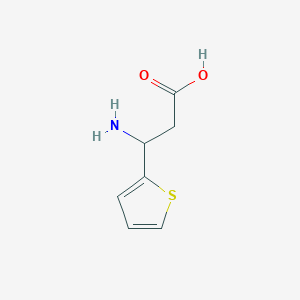

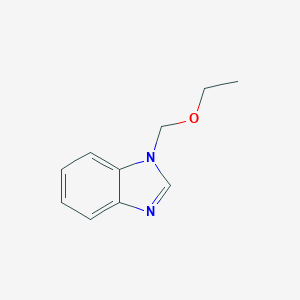

Salicylamide glucuronide is a metabolite of salicylamide, a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and antipyretic effects. Salicylamide glucuronide is formed in the liver by the conjugation of salicylamide with glucuronic acid, a process that is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT).

Mecanismo De Acción

Salicylamide glucuronide is an inactive metabolite of salicylamide, and it does not have any direct pharmacological effects. However, it plays an important role in the elimination of salicylamide from the body. Salicylamide is rapidly metabolized to salicylamide glucuronide in the liver, and the glucuronide conjugate is excreted in the urine. This process reduces the concentration of salicylamide in the blood and prevents the accumulation of toxic levels of the drug.

Efectos Bioquímicos Y Fisiológicos

Salicylamide glucuronide does not have any known biochemical or physiological effects. It is a relatively stable and inert metabolite that is rapidly eliminated from the body. However, its measurement can provide valuable information about the activity of UGT enzymes and their role in the metabolism of drugs and other compounds.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using salicylamide glucuronide as a marker for UGT activity include its high sensitivity, specificity, and reproducibility. It is also a relatively simple and inexpensive assay that can be performed using standard laboratory equipment. However, the limitations of this assay include the need for specialized reagents and equipment, the potential for interference from other metabolites, and the possibility of false-positive or false-negative results.

Direcciones Futuras

Future research on salicylamide glucuronide could focus on the development of new methods for its synthesis and purification, the optimization of existing assays for UGT activity, and the exploration of its potential as a biomarker for other metabolic pathways. Additionally, the role of UGT enzymes in drug metabolism and toxicity could be further investigated using salicylamide glucuronide as a model substrate. Finally, the development of new drugs and therapies that target UGT enzymes could be facilitated by a better understanding of the structure and function of salicylamide glucuronide and other UGT substrates.

Métodos De Síntesis

The synthesis of salicylamide glucuronide involves the reaction of salicylamide with glucuronic acid in the presence of a suitable catalyst. The reaction is typically carried out in aqueous solution at elevated temperatures and pressures. The yield and purity of the product can be improved by optimizing the reaction conditions and by using high-performance liquid chromatography (HPLC) for purification.

Aplicaciones Científicas De Investigación

Salicylamide glucuronide has been used as a marker for the activity of UGT enzymes in vitro and in vivo. It has also been used as a substrate for the measurement of UGT activity in clinical samples, such as blood and urine. Salicylamide glucuronide has been shown to be a reliable and sensitive indicator of UGT activity, and its measurement has been used to assess the effects of drugs and other compounds on UGT function.

Propiedades

Número CAS |

18338-81-3 |

|---|---|

Nombre del producto |

Salicylamide glucuronide |

Fórmula molecular |

C13H15NO8 |

Peso molecular |

313.26 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-6-(2-carbamoylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO8/c14-11(18)5-3-1-2-4-6(5)21-13-9(17)7(15)8(16)10(22-13)12(19)20/h1-4,7-10,13,15-17H,(H2,14,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 |

Clave InChI |

AEMUKQHDNNVAES-CDHFTJPESA-N |

SMILES isomérico |

C1=CC=C(C(=C1)C(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES |

C1=CC=C(C(=C1)C(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Sinónimos |

salicylamide glucuronide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)

![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)